Cyclobutanone

Catalog No.
S1525585
CAS No.
1191-95-3
M.F
C4H6O
M. Wt
70.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutanone

CAS Number

1191-95-3

Product Name

Cyclobutanone

IUPAC Name

cyclobutanone

Molecular Formula

C4H6O

Molecular Weight

70.09 g/mol

InChI

InChI=1S/C4H6O/c5-4-2-1-3-4/h1-3H2

InChI Key

SHQSVMDWKBRBGB-UHFFFAOYSA-N

SMILES

C1CC(=O)C1

Synonyms

NSC 87632

Canonical SMILES

C1CC(=O)C1

The exact mass of the compound Cyclobutanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87632. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclobutanone is a fundamental four-membered cyclic ketone characterized by a highly electrophilic carbonyl carbon and significant internal ring strain. Unlike its three-membered analog cyclopropanone, which is too unstable to be isolated as a free ketone, cyclobutanone is a stable liquid at room temperature, making it a highly practical procurement choice for advanced synthetic workflows[1]. It serves as a critical building block for the synthesis of complex γ-butyrolactones, a precursor for transition-state mimetic pharmaceuticals, and a versatile substrate for strain-driven ring-expansion methodologies. Its unique balance of high reactivity and physical stability makes it an indispensable precursor in both medicinal chemistry and complex natural product synthesis[2].

Substituting cyclobutanone with cyclopentanone or acyclic ketones fundamentally alters the thermodynamic driving force of downstream reactions. The four-membered ring forces a compressed C-C-C bond angle of approximately 90°, creating substantial angle strain that is relieved only upon nucleophilic attack as the carbonyl carbon rehybridizes from sp² to sp³ [1]. This strain relief makes the carbonyl group exceptionally electrophilic. Cyclopentanone lacks this strain-driven reactivity, resulting in sluggish or failed nucleophilic additions and ring expansions. Conversely, cyclopropanone is too reactive and immediately forms intractable hydrates or hemiacetals, leaving cyclobutanone as the optimal isolable strained ketone for specialized synthetic and medicinal chemistry applications [2].

Enhanced Hydration Equilibrium for Hydrolase Inhibitor Design

Cyclobutanone exhibits a significantly shifted hydration equilibrium compared to unstrained ketones, heavily favoring the sp³-hybridized gem-diol form in aqueous media. NMR studies demonstrate that cyclobutanone achieves a hydration equilibrium constant (Keq) of 0.082 in D2O, and up to 0.68 in DMSO/D2O mixtures [1]. In contrast, cyclopentyl and acyclic ketones typically exhibit Keq values in the range of 10⁻³ to 10⁻⁵ [2]. This >100-fold increase in hydrate formation is driven by the relief of ring strain upon rehybridization.

Evidence DimensionHydration equilibrium constant (Keq)
Target Compound DataKeq ≈ 0.082 (D2O) to 0.68 (DMSO/D2O)
Comparator Or BaselineCyclopentanone / Acetone (Keq < 0.003)
Quantified Difference>100-fold to 1000-fold increase in hydrate formation
ConditionsAqueous D2O or DMSO-d6/D2O mixtures, NMR quantification

The uniquely high stable hydrate population makes cyclobutanone derivatives superior, isolable transition-state mimetics for designing hydrolase and metallo-enzyme inhibitors.

Thermodynamic Driving Force via Ring Strain Energy

The inherent reactivity of cyclobutanone is fundamentally dictated by its high Ring Strain Energy (RSE). Computational and calorimetric analyses place the RSE of cyclobutanone at approximately 24.32 kcal/mol [1]. This is substantially higher than that of cyclopentanone, which possesses an RSE of only ~6-7 kcal/mol. The excess internal energy stored in the four-membered ring provides a powerful thermodynamic driving force for ring-opening and cleavage reactions.

Evidence DimensionRing Strain Energy (RSE)
Target Compound Data~24.32 kcal/mol
Comparator Or BaselineCyclopentanone (~6-7 kcal/mol)
Quantified Difference>17 kcal/mol higher strain energy
ConditionsHomodesmotic reaction calculations and calorimetric derivation

The massive stored strain energy provides a necessary thermodynamic driving force for ring-opening and ring-expansion reactions that fail or require harsh conditions with unstrained analogs.

Angle Strain Relief Driving Nucleophilic Addition

The electrophilicity of cyclic ketones is heavily influenced by the change in angle strain during the transition from an sp² carbonyl to an sp³ tetrahedral intermediate. Cyclobutanone experiences approximately 19.5° of angle strain relief (transitioning from a constrained ~90° angle toward the ideal 109.5°) upon nucleophilic attack[1]. In contrast, cyclopentanone experiences minimal angle strain relief (<2°), while cyclopropanone experiences extreme relief (49.5°), rendering it too unstable to isolate. Cyclobutanone thus occupies an optimal reactivity window.

Evidence DimensionAngle strain relief at C1 upon sp² → sp³ rehybridization
Target Compound Data~19.5° of angle strain relief
Comparator Or BaselineCyclopentanone (<2° relief) / Cyclopropanone (49.5° relief)
Quantified Difference~18° greater angle strain relief than cyclopentanone
ConditionsTheoretical bond angle geometry comparison for tetrahedral intermediate formation

This precise geometric relief dictates that cyclobutanone readily undergoes nucleophilic additions that are sterically or thermodynamically unfavorable for cyclopentanone, while remaining stable enough to procure and handle.

Metallo-Enzyme and Hydrolase Inhibitor Development

Because cyclobutanone heavily favors the formation of stable sp³-gem-diols in aqueous environments, it is the premier building block for synthesizing transition-state mimetic enzyme inhibitors. This property is directly exploited in the development of inhibitors for metallo-β-lactamases and DapE, where unstrained ketones fail to achieve the necessary hydrate population for active-site binding [1].

Synthesis of Chiral γ-Butyrolactones via Desymmetrization

The high ring strain energy of cyclobutanone makes it an ideal substrate for asymmetric Baeyer-Villiger oxidations. The thermodynamic relief of expanding the four-membered ring to a five-membered lactone drives the reaction forward under mild conditions, allowing for highly enantioselective desymmetrization protocols that are critical in complex natural product and pharmaceutical synthesis [2].

Strain-Driven Ring Expansion and Cross-Coupling

In advanced synthetic workflows, cyclobutanone serves as a highly reactive electrophile in ring-expansion cascades (e.g., conversion to functionalized cyclopentanones). The ~19.5° of angle strain relief upon nucleophilic addition ensures that these transformations proceed with high yields and rapid kinetics, whereas cyclopentanone or acyclic analogs lack the necessary thermodynamic driving force to initiate the cascade [3].

Boiling Point

99.0 °C

Melting Point

-50.9 °C

UNII

6PF2SH405U

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (20%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (80%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

42.95 mmHg

Pictograms

Flammable

Flammable

Other CAS

1191-95-3

Wikipedia

Cyclobutanone

General Manufacturing Information

Cyclobutanone: ACTIVE

Dates

Last modified: 08-15-2023

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